molecular formula C7H14Cl2N4 B6245026 rac-(1r,3r)-3-[(1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans CAS No. 2408969-56-0

rac-(1r,3r)-3-[(1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans

Cat. No. B6245026
CAS RN: 2408969-56-0
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1r,3r)-3-[(1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans is a useful research compound. Its molecular formula is C7H14Cl2N4 and its molecular weight is 225.1. The purity is usually 95.
BenchChem offers high-quality rac-(1r,3r)-3-[(1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1r,3r)-3-[(1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-[(1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring. The cyclobutane ring is formed through a Diels-Alder reaction. The amine group is introduced through a reductive amination reaction. The final step involves the formation of the dihydrochloride salt.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "Propargylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction to form the cycloadduct.", "Step 2: The cycloadduct is treated with sodium azide and copper sulfate in water to form the azide intermediate.", "Step 3: The azide intermediate is then treated with propargylamine and sodium ascorbate in DMF to form the triazole ring through a CuAAC reaction.", "Step 4: The resulting compound is then reduced with sodium borohydride to form the amine.", "Step 5: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of the final product." ] }

CAS RN

2408969-56-0

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.